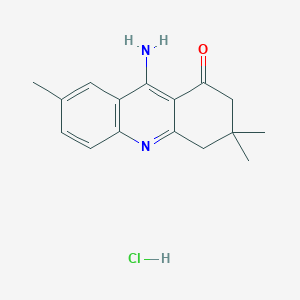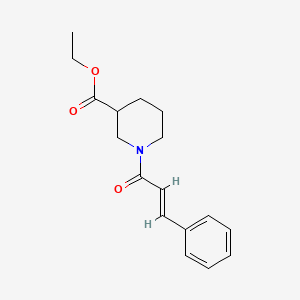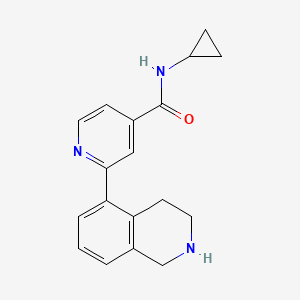![molecular formula C20H23F3N2 B5494917 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine](/img/structure/B5494917.png)
4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine, also known as JNJ-7925476, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit activity on various receptors in the central nervous system.
Mecanismo De Acción
The exact mechanism of action of 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor, which regulates the release of dopamine in the brain. It also exhibits activity at the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. Additionally, 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine has been found to bind to the sigma-1 receptor, which is involved in the modulation of various cellular functions.
Biochemical and Physiological Effects:
4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine has been found to exhibit several biochemical and physiological effects in animal studies. It has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of cognitive functions. It also increases the release of serotonin in the hippocampus, which is involved in the regulation of mood and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine in lab experiments is its selectivity for specific receptors. This allows researchers to study the effects of the compound on specific pathways and functions. However, one of the limitations of using 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine is its poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine. One potential application is in the treatment of schizophrenia, a neurological disorder characterized by a disruption in the regulation of dopamine in the brain. 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine has been found to exhibit activity on the dopamine D2 receptor, which makes it a promising candidate for the development of new antipsychotic drugs.
Another potential application is in the treatment of depression and anxiety disorders. 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine has been found to exhibit activity on the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. This makes it a promising candidate for the development of new antidepressant and anxiolytic drugs.
Overall, the research on 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine has shown promising results for its potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and to develop new drugs based on this compound.
Métodos De Síntesis
The synthesis of 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine involves a multi-step process that starts with the reaction of 4-bromomethylpyridine with 3-(2-(3-(trifluoromethyl)phenyl)ethyl)-1-piperidinecarboxaldehyde in the presence of a base. This reaction yields the intermediate product, which is then treated with a reducing agent to obtain the final product.
Aplicaciones Científicas De Investigación
4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit activity on several receptors, including the dopamine D2 receptor, serotonin 5-HT1A receptor, and sigma-1 receptor. These receptors play a crucial role in the regulation of mood, cognition, and behavior.
Propiedades
IUPAC Name |
4-[[3-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2/c21-20(22,23)19-5-1-3-16(13-19)6-7-17-4-2-12-25(14-17)15-18-8-10-24-11-9-18/h1,3,5,8-11,13,17H,2,4,6-7,12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBHGHCHSNJGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=NC=C2)CCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-{2-[3-(Trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide](/img/structure/B5494857.png)
![4-(2,5-difluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5494863.png)
![4-(4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5494865.png)
![N-{3-[(4-bromobenzoyl)amino]propyl}nicotinamide](/img/structure/B5494872.png)




![(3R*,3aR*,7aR*)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5494908.png)

![N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5494921.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5494922.png)